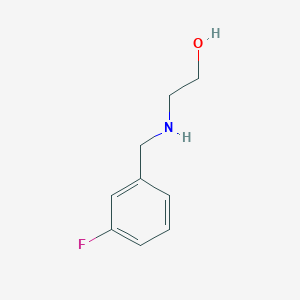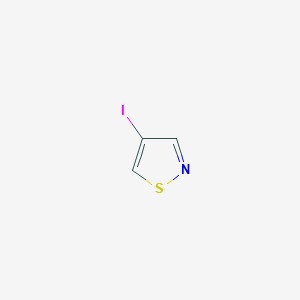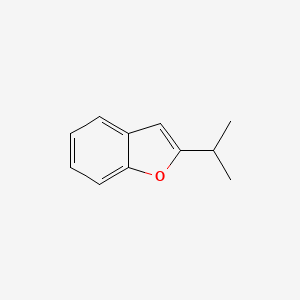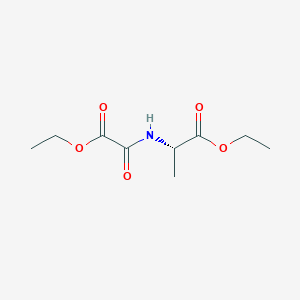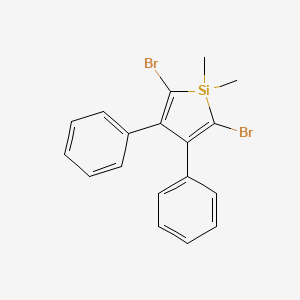
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole
Descripción general
Descripción
“2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” is a chemical compound with the molecular formula C18H16Br2Si . It is also known as "2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene" . This compound is used in various applications, including as building blocks for organic semiconductors .
Molecular Structure Analysis
The molecular weight of “2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” is 420.22 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
“2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” has a melting point range of 161.0 to 165.0 degrees Celsius . It is soluble in toluene . The compound should be stored at a temperature between 0 and 10 degrees Celsius, and it is sensitive to light and heat .Aplicaciones Científicas De Investigación
Grignard Metathesis Polymerization
- Polymerization Applications: The compound is used in Grignard metathesis polymerizations to yield fluorescent polymers with potential applications in organic electronics. These polymers exhibit strong absorption and fluorescence emission, indicating their suitability for optoelectronic devices (Park, 2014).
Organic Semiconductors
- Electronic Properties: As an organic semiconductor, this compound shows promise in electron-transport materials for organic light-emitting devices. Studies reveal its significant electron-transport mobility and photoluminescence quantum yield, suggesting applications in the field of organic electronics (Risko et al., 2004).
Photoluminescence and Electroluminescence
- Luminescence Features: The compound exhibits strong fluorescence emission, making it suitable for applications in photoluminescence and electroluminescence. This includes potential use in organic light-emitting diodes (OLEDs) and other luminescent materials (Lee et al., 2004).
Material Synthesis and Luminescence Behavior
- Unique Luminescence Behavior: Studies have shown that certain derivatives of this compound display efficient luminescence in solution, a characteristic that is unusual for aryl-substituted siloles. This feature opens up avenues for its use in unique luminescent applications (Edwards et al., 2013).
Aggregation-Induced Emission
- AIE Characteristics: The compound and its derivatives demonstrate aggregation-induced emission (AIE) features. This property is significant for the development of materials that show enhanced emission in the aggregated state, useful in sensors and bioimaging applications (Zhao et al., 2012).
Electrochemical and Photovoltaic Properties
- Electrochemical Applications: The compound is used in the study of electrochemical and photoelectrochemical properties of donor-acceptor materials, indicating its potential in organic solar cells and other photovoltaic applications (Byers et al., 2009).
Propiedades
IUPAC Name |
2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXIPAEFXBVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471243 | |
| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole | |
CAS RN |
686290-22-2 | |
| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



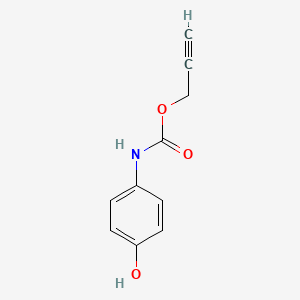

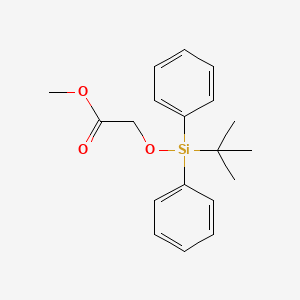

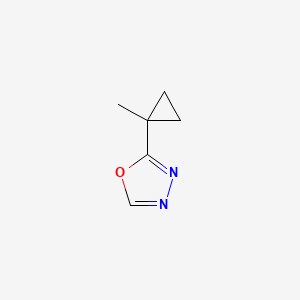

![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)

